molecular formula C17H17NO5S B5367778 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B5367778
M. Wt: 347.4 g/mol
InChI Key: VNXIYXDIPUEOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MI-1, and it belongs to the class of tetrahydroisoquinoline carboxylic acids.

Mechanism of Action

The mechanism of action of MI-1 involves the inhibition of the activity of MLL fusion proteins. These proteins play a role in the development of AML by promoting the expression of genes that are involved in cell proliferation and survival. MI-1 binds to the MLL fusion proteins and prevents them from carrying out their normal functions, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MI-1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, MI-1 has been found to have anti-inflammatory effects. It has also been shown to inhibit the activity of histone acetyltransferases, which are enzymes that play a role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of MI-1 is its specificity for MLL fusion proteins, which makes it a promising therapeutic agent for the treatment of AML. However, one limitation of MI-1 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MI-1. One area of interest is the development of more soluble analogs of MI-1 that can be administered more easily in vivo. Another area of interest is the study of the effects of MI-1 on other types of cancer, such as breast cancer, prostate cancer, and glioblastoma. Additionally, further research is needed to fully understand the biochemical and physiological effects of MI-1.

Synthesis Methods

The synthesis of MI-1 involves the reaction of 4-methoxyphenylsulfonyl chloride with tetrahydroisoquinoline-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography.

Scientific Research Applications

MI-1 has been studied extensively for its potential as a therapeutic agent. It has been found to have anticancer properties, specifically in the treatment of acute myeloid leukemia (AML). MI-1 has been shown to inhibit the activity of MLL fusion proteins, which are known to play a role in the development of AML. MI-1 has also been studied for its potential in the treatment of other types of cancer, such as breast cancer, prostate cancer, and glioblastoma.

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-13-6-8-14(9-7-13)24(21,22)18-11-10-12-4-2-3-5-15(12)16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXIYXDIPUEOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.